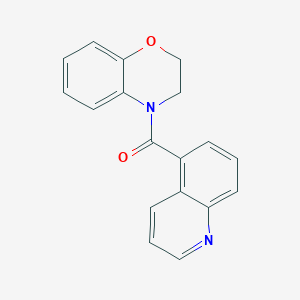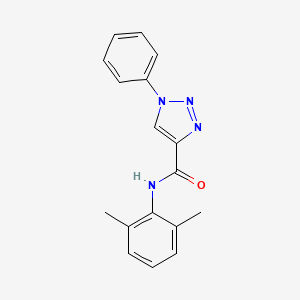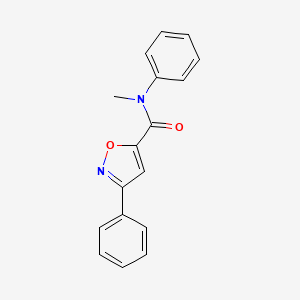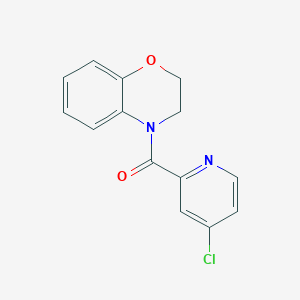
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone, also known as DBM, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBM is a heterocyclic organic compound that contains a benzoxazine ring and a quinoline ring, and it has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is not fully understood. However, it has been proposed that 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone may exert its biological activities by modulating various signaling pathways. For example, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and autophagy.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been found to exhibit various biochemical and physiological effects. In vitro and in vivo studies have shown that 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone can reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is also relatively inexpensive compared to other compounds with similar biological activities. However, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has some limitations for lab experiments. It has poor solubility in water and some organic solvents, which can limit its use in certain assays. In addition, the mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone is not fully understood, which can make it difficult to interpret some of the experimental results.
Orientations Futures
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone. One area of interest is the development of novel synthetic routes for 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone that can improve its yield and purity. Another area of interest is the investigation of the mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone, which could provide insights into its biological activities and potential therapeutic applications. In addition, there is a need for further studies to evaluate the safety and toxicity of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more studies to explore the potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone in the treatment of various diseases, including cancer, inflammation, and diabetes.
Méthodes De Synthèse
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone can be synthesized by a multistep reaction starting from 2-aminobenzoxazole and 2-chloroquinoline. The first step involves the reaction of 2-aminobenzoxazole with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with 2-chloroquinoline in the presence of a base such as potassium carbonate to give 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone. The purity of the final product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-5-3-7-15-13(14)6-4-10-19-15)20-11-12-22-17-9-2-1-8-16(17)20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJLFUYCHWQFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)






